1-Ethyl-3-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-ethyl-3-methylindazole |
InChI |
InChI=1S/C10H12N2/c1-3-12-10-7-5-4-6-9(10)8(2)11-12/h4-7H,3H2,1-2H3 |
InChI Key |
CAOSSSYFBMMKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethyl 3 Methyl 1h Indazole and Its Derivatives
Strategies for Indazole Ring System Construction
The construction of the fundamental indazole ring system can be achieved through various strategic approaches, including classical cyclization methods, annulation reactions, and intramolecular amination.
Classical Cyclization Approaches
Classical cyclization reactions represent the foundational methods for synthesizing the indazole core. These often involve the formation of a key N-N bond and subsequent or simultaneous ring closure.
One of the most traditional methods involves the reaction of an appropriately substituted aniline (B41778) with a source of nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization. For instance, the synthesis of 3-methyl-1H-indazole can be achieved by the diazotization of 2-aminoacetophenone, followed by reduction and cyclization. google.com A general procedure involves treating an aniline derivative in an acidic medium with sodium nitrite. thieme-connect.de
Another classical approach is the reaction of hydrazines with 2-halobenzonitriles or related precursors. For example, 5-bromo-1H-indazol-3-amine can be synthesized in high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate. nih.gov This resulting amine can then be further functionalized. Similarly, 2-iodobenzonitriles can serve as starting materials for the synthesis of 1H-indazol-3-amines. thieme-connect.de
The table below summarizes key classical cyclization reactions for indazole synthesis.
| Starting Material | Reagents | Product | Key Features |
| 2-Amino-5-R-acetophenone | 1. Acid, NaNO2; 2. SnCl2·H2O | 3-Methyl-5-R-1H-indazole | Diazotization followed by reductive cyclization. google.com |
| 5-Bromo-2-fluorobenzonitrile | NH2NH2·H2O | 5-Bromo-1H-indazol-3-amine | High yield, rapid reaction. nih.gov |
| Aniline | Glacial AcOH, NaNO2 | Diazonium salt intermediate for indazole synthesis | Fundamental step in many classical indazole syntheses. thieme-connect.de |
Annulation Reactions
Annulation reactions, particularly [3+2] cycloadditions, have emerged as powerful tools for constructing the indazole ring system. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered pyrazole (B372694) ring fused to a benzene (B151609) ring.
A prominent example is the reaction of arynes with diazo compounds. Benzyne (B1209423), generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, can react with monosubstituted diazo compounds to afford 1H-indazoles after a hydrogen shift. orgsyn.orgorgsyn.org The reaction of arynes with N-tosylhydrazones also provides a route to 3-substituted indazoles. organic-chemistry.org This method involves the in situ generation of diazo compounds from the N-tosylhydrazones.
The following table outlines representative annulation reactions for indazole synthesis.
| Aryne Precursor | Diazo Component Source | Product | Reaction Conditions |
| o-(Trimethylsilyl)phenyl triflate | Ethyl diazoacetate | 1H-Indazole-3-carboxylic acid ethyl ester | CsF, room temperature. nih.gov |
| o-(Trimethylsilyl)phenyl triflate | N-Tosylhydrazones | 3-Substituted 1H-indazoles | CsF, [Et3NBn]Cl, THF, 70 °C. orgsyn.org |
| Arynes | α-Substituted α-diazomethylphosphonates | 3-Alkyl/aryl-1H-indazoles | Simple reaction conditions. organic-chemistry.org |
Intramolecular Amination Reactions
Intramolecular amination reactions provide a direct and atom-economical approach to the indazole core by forming a C-N bond within a pre-functionalized aromatic substrate.
One such method is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. nih.gov This process is efficient for the synthesis of various 3-substituted indazoles. Mechanistic studies suggest the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov Palladium-catalyzed intramolecular C-H amination of aminohydrazones, prepared from tertiary amides, also yields 1H-indazoles. nih.gov
Another approach involves the direct aryl C-H amination of ketone hydrazones using reagents like iodine in the presence of potassium iodide and sodium acetate, or [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov
The table below details examples of intramolecular amination for indazole synthesis.
| Substrate | Reagent/Catalyst | Product Type | Key Features |
| Arylhydrazones | AgNTf2, Cu(OAc)2 | 3-Substituted 1H-indazoles | Proceeds via single electron transfer. nih.gov |
| Aminohydrazones | Palladium catalyst | 1H-Indazoles | Ligand-free conditions. nih.gov |
| Diaryl/tert-butyl aryl ketone hydrazones | I2, KI, NaOAc or PIFA | 1H-Indazoles | Metal-free C-H amination. nih.gov |
Catalytic Approaches in Indazole Synthesis
Catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, improved efficiency, and greater functional group tolerance compared to classical methods.
Transition-Metal Catalysis (e.g., Palladium, Copper, Rhodium, Cobalt)
Transition metals, particularly palladium, copper, rhodium, and cobalt, are extensively used in the synthesis of indazoles. researchgate.netresearchgate.net These catalysts facilitate key bond-forming events such as C-H activation, C-N coupling, and annulation reactions.
Palladium catalysis is widely employed. For example, the synthesis of 3-aminoindazoles can be achieved through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Palladium acetate, in combination with a suitable ligand, can also mediate the oxidative benzannulation of pyrazoles with internal alkynes to form 1H-indazoles. nih.gov
Copper-catalyzed reactions also provide efficient routes to indazoles. A copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce substituted 3-aminoindazoles. organic-chemistry.org Copper(I) oxide has been used to catalyze the synthesis of 1H-indazoles from o-haloaryl N-tosylhydrazones. nih.gov
Rhodium and cobalt have emerged as powerful catalysts for C-H activation/annulation strategies. A combined Rh(III)/Cu(II) catalytic system enables the synthesis of 1H-indazoles from ethyl benzimidates and nitrosobenzenes through a sequential C-H bond activation and intramolecular cascade annulation. nih.gov Similarly, Co(III)/Cu(II) catalysis can be used for the C-H activation of ketoximes followed by cyclization with anthranils to produce 1H-indazoles. nih.govbloomtechz.com
The following table presents a selection of transition-metal catalyzed indazole syntheses.
| Catalyst System | Substrates | Product | Reaction Type |
| Pd(OAc)2/P(tBu)3·HBF4 | Pyrazoles, internal alkynes | 1H-Indazoles | Oxidative benzannulation. nih.gov |
| Cu2O | o-Haloaryl N-tosylhydrazones | 1H-Indazoles | Intramolecular C-N coupling. nih.gov |
| Rh(III)/Cu(II) | Ethyl benzimidates, nitrosobenzenes | 1H-Indazoles | C-H activation/annulation. nih.gov |
| Co(III)/Cu(II) | Ketoximes, anthranils | 1H-Indazoles | C-H activation/cyclization. nih.govbloomtechz.com |
| PdCl2(dppf)2 | 5-Bromo-1H-indazol-3-amine, boronic acid esters | 5-Aryl-1H-indazol-3-amines | Suzuki coupling. nih.gov |
Organocatalysis and Brønsted Base Catalysis
In recent years, organocatalysis and Brønsted base catalysis have gained traction as metal-free alternatives for indazole synthesis. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.
While specific examples directly leading to 1-Ethyl-3-methyl-1H-indazole are less common in the provided literature, the general principles can be applied. For instance, Brønsted bases can facilitate the cyclization of appropriately substituted precursors by promoting proton transfer steps.
Green Chemistry Principles in Indazole Synthesis
The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign methods for indazole synthesis. These "green" approaches aim to minimize hazardous waste and improve energy efficiency. youtube.comresearchgate.net One notable strategy involves the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous nanocatalyst. acs.orgnih.gov This method facilitates the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a green solvent like polyethylene (B3416737) glycol (PEG-400), eliminating the need for ligands and bases. acs.orgnih.govorganic-chemistry.org The catalyst demonstrates high efficiency, thermal stability, and can be recycled, highlighting its sustainability. acs.orgnih.gov
Another green approach utilizes isopropanol (B130326) as a solvent for the synthesis of the CuO@C catalyst itself, further reducing the environmental impact. acs.org These methodologies underscore a shift towards more sustainable and atom-economical routes for producing indazole derivatives. researchgate.netacs.org
Regioselective and Stereoselective Synthesis
A significant challenge in the synthesis of N-substituted indazoles is controlling the formation of N1 and N2 regioisomers. daneshyari.comnih.govbeilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer, but kinetic factors can lead to mixtures of products. researchgate.netnih.govbeilstein-journals.org
Control of N1/N2 Regioisomer Formation
The regioselectivity of N-alkylation of the indazole ring is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent and substituents on the indazole core. nih.govnih.govd-nb.info
For instance, the alkylation of 3-substituted indazoles can be directed towards the N1 position by using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org This method has shown high N1 selectivity (>99%) for indazoles bearing 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups. nih.gov Conversely, Mitsunobu conditions with n-pentanol tend to favor the N2 isomer. nih.govbeilstein-journals.org
The electronic nature of substituents also plays a crucial role. Electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, can lead to excellent N2 regioselectivity. nih.gov Computational studies using Density Functional Theory (DFT) have provided insights into the mechanisms driving this selectivity, suggesting that chelation with cesium can favor N1 substitution, while other non-covalent interactions can promote N2 product formation. nih.govbeilstein-journals.org
A highly selective method for N2-alkylation utilizes trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates as alkylating agents, effectively avoiding the formation of the N1-isomer. organic-chemistry.org Quantum mechanical analyses have further elucidated the high N2 selectivity, attributing it to the higher energy barrier for N1 alkylation due to the need for the more stable 1-H tautomer to convert to the less stable 2-H form. wuxibiology.com
Table 1: Regioselective N-Alkylation of Indazoles
| Indazole Substrate | Alkylating Agent | Catalyst/Base/Solvent | Major Product | Reference |
|---|---|---|---|---|
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | N1-alkylated | nih.gov |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH / THF | N1-alkylated | nih.gov |
| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | N2-alkylated | organic-chemistry.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ / DMF | Mixture of N1 and N2 | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃ / Dioxane | N1-alkylated | nih.gov |
Asymmetric Synthesis of Chiral Indazole Derivatives
The development of asymmetric methods to introduce chirality into indazole derivatives is a growing area of interest. One innovative approach employs copper hydride (CuH) catalysis for the highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles. mit.edunih.gov This strategy utilizes an "umpolung" approach where the indazole acts as an electrophile instead of the conventional nucleophile. mit.edu This method allows for the efficient preparation of a variety of C3-allyl-1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. mit.edunih.gov
Density functional theory (DFT) calculations have shed light on the reaction mechanism, suggesting that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which determines the enantioselectivity. mit.edunih.govmit.edu The steric interactions between the ligand and the substrate, as well as repulsions within the transition state, govern the stereochemical outcome. nih.gov
Directed C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of the indazole core. researchgate.netresearchgate.netrsc.org These methods avoid the need for pre-functionalized starting materials, offering a more efficient route to complex molecules. nih.gov
Transition metal catalysis, particularly with rhodium(III) and cobalt(III), has been successfully employed for the directed C-H functionalization of indazoles. nih.govnih.gov For example, cobalt(III) catalysts can be used for the C-H bond functionalization/addition/cyclization cascade of azobenzenes with aldehydes to synthesize N-aryl-2H-indazoles. nih.gov This approach is efficient and allows for the specific placement of functional groups at various positions on the indazole ring. nih.gov
Palladium-catalyzed C-H activation is another key strategy. epa.gov For instance, a palladium-catalyzed double C(sp2)–H bond functionalization, involving a sequential nitration/cyclization process, affords 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives under mild conditions. rsc.org Furthermore, direct arylation at the C7 position of 3-substituted 1H-indazoles has been achieved using palladium catalysis. mdpi.com
Novel Synthetic Routes for this compound Analogs
The synthesis of analogs of this compound often relies on powerful cross-coupling reactions to introduce diverse substituents onto the indazole scaffold.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of indazoles. researchgate.netscilit.com The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this context. nih.govresearchgate.netwikipedia.org
The Suzuki-Miyaura coupling is widely used to form C-C bonds, enabling the introduction of aryl and heteroaryl groups at various positions of the indazole ring. nih.govrsc.org For example, N-alkyl and N-Boc protected bromoindazoles are suitable substrates for Suzuki coupling with pyrrole- and thiophene-boronic acids, using a Pd(dppf)Cl₂ catalyst. nih.gov This methodology has been successfully applied to synthesize 5-(thiophen-2-yl)-1H-indazoles and other heteroaryl-substituted indazoles. nih.gov Microwave-assisted Suzuki coupling of 3-iodo-N-Boc indazoles can lead to concomitant deprotection, providing 3-aryl-NH-indazoles that can be further functionalized. nih.gov
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of amino-substituted indazoles. researchgate.netwikipedia.orgnih.gov This reaction has been employed for the direct synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles. researchgate.net The choice of palladium catalyst, ligand (e.g., tBuXphos for indazoles), and base is critical for the success of the reaction. libretexts.org
Table 2: Cross-Coupling Reactions for Indazole Functionalization
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |
| Suzuki-Miyaura | 3-Iodo-N-Boc-indazole | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-1H-indazole | nih.gov |
| Suzuki-Miyaura | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | C7-arylated indazole derivative | rsc.org |
| Buchwald-Hartwig | 3-Haloindazole | Amine | Palladium catalyst / tBuXphos | 3-Aminoindazole derivative | researchgate.netlibretexts.org |
Nucleophilic Substitution of Hydrogen (SNH)
The Nucleophilic Substitution of Hydrogen (SNH) represents a powerful, modern approach for the C-H functionalization of electron-deficient heterocyclic systems like nitroindazoles. This methodology avoids the pre-functionalization of the aromatic ring, offering a more direct and atom-economical route to complex derivatives.
Research has demonstrated the regioselective SNH of N-alkyl-7-nitroindazoles with carbanions derived from arylacetonitriles. researchgate.net In these reactions, the strong electron-withdrawing effect of the nitro group at the C-7 position activates the C-4 position for nucleophilic attack. The reaction of N-alkyl-7-nitroindazoles with arylacetonitriles in a basic medium, such as potassium carbonate in DMF, leads to the formation of new 4-substituted indazole derivatives. researchgate.netresearchgate.net For instance, 1-ethyl-7-nitro-1H-indazole can react with various arylacetonitriles to yield novel indazoles with a cyanomethylene group at the C-4 position. researchgate.net The structure of these SNH products has been unequivocally confirmed through methods including X-ray diffraction analysis. researchgate.net This transformation provides a direct route to functionalized indazoles that can serve as precursors for further synthetic manipulations. researchgate.net
Table 1: Synthesis of 4-Substituted Indazole Derivatives via SNH Reaction This table summarizes the reaction of N-alkyl-7-nitroindazoles with various arylacetonitriles to produce 4-substituted indazole derivatives.
| N-Alkyl-7-nitroindazole | Arylacetonitrile Derivative | Product |
| 1-Methyl-7-nitro-1H-indazole | 4-Methylphenyl-acetonitrile | 4-(Cyan(4-methylphenyl)methyl)-1-methyl-7-nitro-1H-indazole |
| 1-Ethyl-7-nitro-1H-indazole | 4-Methoxyphenyl-acetonitrile | 4-(Cyan(4-methoxyphenyl)methyl)-1-ethyl-7-nitro-1H-indazole |
| 1-Ethyl-7-nitro-1H-indazole | 4-Chlorophenyl-acetonitrile | 4-((4-Chlorophenyl)(cyano)methyl)-1-ethyl-7-nitro-1H-indazole |
Electrochemical Synthesis
Electrochemical synthesis has emerged as a green and powerful tool in modern organic chemistry, offering an alternative to conventional reagent-based methods. bohrium.com This technique allows for mild reaction conditions, high functional group tolerance, and unique selectivity, often avoiding the need for transition-metal catalysts. bohrium.comnih.gov
In the context of indazole synthesis, electrochemical methods have been successfully employed for the construction and functionalization of the indazole ring. One notable application is the intramolecular N(sp²)–H/N(sp³)–H coupling to form the 1H-indazole scaffold at room temperature. rsc.org This transition-metal-free cyclization uses commercially available ammonia (B1221849) as the nitrogen source and demonstrates a broad substrate scope, yielding a variety of substituted 1H-indazoles. rsc.org
Furthermore, the selective electrochemical synthesis of 1H-indazole N-oxides has been described, where the choice of cathode material dictates the reaction outcome. nih.govresearchgate.net Using a reticulated vitreous carbon cathode selectively produces 1H-indazole N-oxides, while a zinc cathode facilitates the deoxygenation to the corresponding 1H-indazoles via cathodic cleavage of the N-O bond. nih.govresearchgate.netselleckchem.com This protocol is robust, tolerating both electron-rich and electron-poor substrates, and has been applied to the late-stage functionalization of bioactive molecules. nih.govresearchgate.net Mechanistic studies involving cyclic voltammetry suggest these transformations proceed through a radical pathway. nih.govresearchgate.net
Table 2: Overview of Electrochemical Synthesis Conditions for Indazole Derivatives This table outlines key parameters and outcomes in the electrochemical synthesis of indazoles and their N-oxides.
| Reaction Type | Cathode Material | Key Features | Product Type |
| N-Oxide Synthesis | Reticulated Vitreous Carbon | Selective N-oxide formation | 1H-Indazole N-oxides |
| Deoxygenation | Zinc (Zn) | Paired electrolysis, N-O bond cleavage | 1H-Indazoles |
| Intramolecular Cyclization | Not specified | Transition-metal-free, uses NH₃ | Substituted 1H-Indazoles |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a well-established technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. rasayanjournal.co.in The application of controlled microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction efficiency, aligning with the principles of green chemistry. rasayanjournal.co.inheteroletters.orgnih.gov
This technology has been extensively applied to the synthesis of indazole derivatives. A highly efficient, one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net This process involves the initial quantitative formation of arylhydrazones from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines, followed by a copper-catalyzed intramolecular N-arylation and cyclization, all under microwave heating at 160°C for short durations. researchgate.net
Another example is the microwave-assisted synthesis of 2-(3-methyl-1H-indazol-1-yl) containing 1,8-naphthyridine (B1210474) moieties. researchgate.net In this multi-step synthesis, the final cyclization of a hydrazone intermediate in DMF was achieved in just 5 minutes under microwave irradiation at 450 watts, leading to the desired products in excellent yields. researchgate.net These examples underscore the power of microwave assistance in facilitating rapid and efficient access to a wide range of functionalized indazole scaffolds. rasayanjournal.co.injchr.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives This table highlights the improvements in reaction time and yield achieved by using microwave irradiation for the synthesis of various indazole derivatives.
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Cu-catalyzed N-alkynylation of indazoles | 24 hours | 30 minutes | Marked improvement | rasayanjournal.co.in |
| Synthesis of 1-aryl-1H-indazoles | Not specified | 10 minutes (per step) | Good to excellent yields | researchgate.net |
| Cyclization to form 2-(3-methyl-1H-indazol-1-yl)-1,8-naphthyridine | Not specified | 5 minutes | Excellent yields | researchgate.net |
| Synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives | Not specified | Not specified | Higher yields (72–96%) | nih.gov |
Chemical Reactivity and Transformations of the Indazole Nucleus
Functionalization of the Indazole Ring System
The functionalization of the indazole ring can be strategically directed to different positions, allowing for the synthesis of a diverse range of derivatives. These modifications can occur on the pyrazole (B372694) or the fused benzene (B151609) portion of the molecule.
C-H Bond Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient tool for the construction of functionalized indazole derivatives. mdpi.comnih.gov This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and functional group tolerance. mdpi.com
Recent strategies have utilized transition metals like rhodium to catalyze the C-H activation/annulation sequence, providing a one-step method to construct complex indazole derivatives. mdpi.comnih.gov For instance, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes leads to the formation of indazole derivatives bearing a quaternary carbon. rsc.org These reactions proceed through sequential C-H activation and olefin insertion, followed by β-hydride elimination and intramolecular cyclization. rsc.org The development of directing groups has been instrumental in achieving site-selective C-H functionalization of the benzene core of indole, a related heterocycle, and similar principles can be applied to indazoles. nih.gov
The late-stage functionalization of 2H-indazoles via C-H activation is recognized as an efficient method for increasing molecular complexity. researchgate.net This includes C3-functionalization through transition metal-catalyzed C-H activation or radical pathways, as well as functionalization at the benzene ring. researchgate.net
| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |
|---|---|---|---|
| Rh(III)-catalyzed Annulation | Rh(III) catalyst | Formation of indazole derivatives with a quaternary carbon from phthalazinones and allenes. | rsc.org |
| Late-Stage C3-Functionalization | Transition metal catalysts or radical initiators | Introduction of various functional groups at the C3 position of 2H-indazoles. | researchgate.net |
| C-H Activation/Annulation | Transition-metal catalysts | One-step construction of functionalized indazole derivatives. | mdpi.comnih.gov |
Functionalization at Pyrazole Moiety (N1, N2, C3 positions)
The pyrazole moiety of the indazole ring offers multiple sites for functionalization, namely the N1, N2, and C3 positions. The regioselectivity of N-alkylation is a critical aspect, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info
N-Alkylation: The alkylation of indazoles can lead to a mixture of N1 and N2 isomers, with the ratio often influenced by reaction conditions and the nature of the substituents. researchgate.netnih.gov While some methods yield nearly equal amounts of N1 and N2 isomers, others have been developed to achieve high regioselectivity. researchgate.netnih.gov For instance, selective N1-alkylation can be achieved under thermodynamic control, and this has been demonstrated on a large scale. nih.gov Conversely, highly selective N2-alkylation of indazoles has been reported using alkyl 2,2,2-trichloroacetimidates under acidic conditions, with quantum mechanical analyses providing insight into the high selectivity. wuxibiology.com
C3-Functionalization: Direct functionalization at the C3 position is more challenging compared to the more nucleophilic nitrogen atoms. acs.orgnih.gov However, methods have been developed for C3-allylation using copper-hydride catalysis, leading to the formation of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. acs.orgnih.gov Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes have also been employed for the C3-arylation of 3-iodo-1H-indazoles, providing a route to various C3-aryl-1H-indazole derivatives. mdpi.comresearchgate.net Furthermore, photocatalytic methods have been developed for the direct C3-amidation of 2H-indazoles. acs.org
| Position | Reaction Type | Reagents/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| N1/N2 | Alkylation | Varies (e.g., K2CO3/DMF, alkyl 2,2,2-trichloroacetimidate/acid) | Formation of N1 and/or N2 alkylated indazoles, with regioselectivity dependent on conditions. | researchgate.netwuxibiology.com |
| C3 | Allylation | CuH catalysis | Highly C3-selective formation of allyl-indazoles with quaternary stereocenters. | acs.orgnih.gov |
| C3 | Arylation | Pd-catalyzed Suzuki-Miyaura coupling | Synthesis of C3-aryl-1H-indazoles from 3-iodoindazoles. | mdpi.comresearchgate.net |
| C3 | Amidation | Photoredox catalysis | Direct C3-amidation of 2H-indazoles. | acs.org |
Functionalization of Fused Benzene Ring (C4-C7 positions)
Functionalization of the fused benzene ring of the indazole nucleus at the C4, C5, C6, and C7 positions allows for the introduction of a wide range of substituents, further diversifying the chemical space of indazole derivatives.
Palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully employed for the regioselective arylation at the C7 position of 4-substituted NH-free indazoles. rsc.org This methodology has been extended to indazoles bearing benzamide (B126) groups at the C4 position, leading to C7 (hetero)arylated NH-indazole derivatives in good yields. rsc.org Computational studies have been performed to understand the reactivity of the 4-sulfonamido NH-indazole ring in these transformations. rsc.org
Furthermore, various functional group transformations have been demonstrated on a model indazole at the C4 position, including triflation followed by Suzuki-Miyaura coupling or Sonogashira coupling to introduce aryl and alkynyl groups, respectively. researchgate.net
Chemical Reactions Involving 1-Ethyl-3-methyl-1H-Indazole Derivatives
Derivatives of this compound can undergo a variety of chemical reactions, leading to the formation of new compounds with potential applications in medicinal chemistry and materials science.
Amide Bond Formation
Amide bond formation is a crucial transformation in organic synthesis, and indazole-3-carboxylic acid derivatives are valuable precursors for this reaction. Fourteen new 1H-indazole-3-carboxamides were synthesized by coupling substituted aryl or aliphatic amines with 1H-indazole-3-carboxylic acid. researchgate.net This was achieved by first protecting the indazole nitrogen, introducing a carboxyl group at the C3 position using n-butyl lithium and carbon dioxide, and then coupling the resulting carboxylic acid with various amines.
Direct conversion of ortho-aminobenzacetamides to 1H-indazole-3-carboxylic acid derivatives has been reported, offering an efficient route to these important intermediates. sioc-journal.cn Additionally, a novel method for the direct synthesis of primary and secondary amides from carboxylic acids using urea (B33335) as a nitrogen source and a magnesium nitrate (B79036) or imidazole (B134444) catalyst has been developed. core.ac.uknih.gov This method is particularly useful for synthesizing primary and N-methyl amides without the need for gaseous ammonia (B1221849) or methylamine. core.ac.uknih.gov
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1H-Indazole-3-carboxylic acid | Substituted aryl or aliphatic amines, HOBT, EDC.HCl, TEA | 1H-Indazole-3-carboxamides | researchgate.net |
| ortho-Aminobenzacetamides | Diazotization reagents | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |
| Carboxylic acids | Urea, Mg(NO3)2 or imidazole | Primary and secondary amides | core.ac.uknih.gov |
Isomerization Studies
The isomerization of indazole derivatives is a key area of study, particularly the interconversion between N1 and N2 isomers. The relative stability of the 1H- and 2H-tautomers plays a significant role in the outcome of N-alkylation reactions. nih.govd-nb.info Generally, the 1H-indazole is the more thermodynamically stable tautomer. mdpi.com
Regioselective indazole N-acylation has been shown to favor the N1-substituted regioisomer, which can be formed through the isomerization of the initially formed N2-acylindazole to the more stable N1 product. nih.gov Similarly, thermodynamic equilibration using β-halo ester electrophiles in the presence of DMF can lead to the formation of N1-substituted indazoles. nih.gov
Photochemical isomerization of indazoles has also been investigated. The phototransposition of indazoles to benzimidazoles is known to occur, and leveraging the stronger light absorbance of the 2H-tautomer at longer wavelengths has led to a high-yielding conversion of N2-derivatized indazoles to the corresponding benzimidazoles under UVB or UVA irradiation. researchgate.net
Mechanistic Insights into Indazole Reactivity
The reactivity of the indazole nucleus in "this compound" is fundamentally dictated by the aromatic character of the bicyclic system and the electronic influence of the ethyl and methyl substituents. The presence of the electron-donating alkyl groups at the N1 and C3 positions significantly impacts the electron density distribution within the ring system, thereby influencing its susceptibility to various chemical transformations. Mechanistic insights into the reactivity of this specific indazole can be understood by examining key reaction types, including electrophilic aromatic substitution, nucleophilic substitution, and cycloaddition reactions.
Electrophilic Aromatic Substitution
The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution. The mechanism of these reactions generally proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or Wheland intermediate. researchgate.netlumenlearning.comchemicalbook.comlibretexts.org
Attack of the Electrophile: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E+). This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. researchgate.netchemicalbook.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. researchgate.net
The regioselectivity of electrophilic attack on the this compound ring is directed by the combined influence of the fused pyrazole ring and the alkyl substituents. The N1-ethyl and C3-methyl groups are both electron-donating groups. lumenlearning.comcognitoedu.org In the context of the indazole ring system, these groups increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack compared to unsubstituted benzene. lumenlearning.com
The directing effect of the fused pyrazole ring and the alkyl groups favors electrophilic substitution at specific positions on the benzene ring. Generally, for 1,3-dialkyl-1H-indazoles, electrophilic substitution is predicted to occur preferentially at the C5 and C7 positions, and to a lesser extent at the C4 and C6 positions. The precise distribution of products depends on the nature of the electrophile and the reaction conditions.
| Reaction Type | Reagents | Electrophile | Intermediate | Product(s) |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Nitronium ion addition complex | 5-Nitro-1-ethyl-3-methyl-1H-indazole, 7-Nitro-1-ethyl-3-methyl-1H-indazole |
| Halogenation | Br₂/FeBr₃ | Br⁺ | Bromonium ion addition complex | 5-Bromo-1-ethyl-3-methyl-1H-indazole, 7-Bromo-1-ethyl-3-methyl-1H-indazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Sulfonium ion addition complex | This compound-5-sulfonic acid, this compound-7-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ | Carbocation addition complex | 5-Alkyl-1-ethyl-3-methyl-1H-indazole, 7-Alkyl-1-ethyl-3-methyl-1H-indazole |
| Friedel-Crafts Acylation | R-COCl/AlCl₃ | R-CO⁺ | Acylium ion addition complex | 5-Acyl-1-ethyl-3-methyl-1H-indazole, 7-Acyl-1-ethyl-3-methyl-1H-indazole |
Table 1: Mechanistic Overview of Electrophilic Aromatic Substitution on this compound
Nucleophilic Substitution
Direct nucleophilic aromatic substitution on the benzene ring of this compound is generally difficult due to the electron-rich nature of the aromatic system. However, nucleophilic substitution can occur at the C3 position, particularly if a suitable leaving group is present. The synthesis of the title compound itself often involves a nucleophilic substitution reaction where the indazole nitrogen acts as a nucleophile. nih.gov For instance, the reaction of 3-methyl-1H-indazole with an ethyl halide proceeds via an SN2 mechanism where the N1 nitrogen attacks the electrophilic carbon of the ethyl halide. beilstein-journals.orgnih.govnih.gov
Cycloaddition Reactions
The indazole ring system can participate in cycloaddition reactions, although this is less common for the fully aromatic 1H-indazoles compared to their 2H-isomers or non-aromatic derivatives. numberanalytics.comnumberanalytics.comlibretexts.orgyoutube.com However, the pyrazole part of the indazole can theoretically undergo [3+2] cycloadditions, acting as a three-atom component (azomethine imine analogue). youtube.com The feasibility and mechanism of such reactions with this compound would be highly dependent on the nature of the reacting partner (the dipolarophile) and the reaction conditions. The mechanism would likely be a concerted pericyclic process, governed by the principles of frontier molecular orbital (FMO) theory. youtube.com
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic methods allow for the functionalization of the indazole nucleus via metal-catalyzed cross-coupling reactions. researchgate.netnih.govmdpi.comresearchgate.net For instance, a halogenated derivative of this compound (e.g., a bromo or iodo derivative at positions such as C3, C5, or C7) could undergo Suzuki, Heck, or Buchwald-Hartwig coupling reactions.
The general mechanism for a Suzuki coupling, for example, would involve the following key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halo-indazole.
Transmetalation: The organoborane reagent transfers its organic group to the palladium complex.
Reductive Elimination: The two organic fragments couple, and the desired product is eliminated from the palladium, regenerating the palladium(0) catalyst. mdpi.com
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 1-Ethyl-3-methyl-1H-indazole, ¹H and ¹³C NMR are fundamental, while multi-nuclear NMR techniques can offer further structural insights. beilstein-journals.orgbloomtechz.com
Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the ethyl and methyl groups, as well as the protons on the bicyclic indazole core. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the indazole ring appear as a complex multiplet pattern in the downfield region, generally between δ 7.0 and 7.8 ppm. rsc.org
The ethyl group attached to the N-1 position exhibits a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. The methylene protons are typically found around δ 4.3 ppm, while the methyl protons are located further upfield. The methyl group at the C-3 position of the indazole ring characteristically appears as a sharp singlet around δ 2.6 ppm. rsc.org
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.8 | m | - |
| N-CH₂-CH₃ | ~4.3 | q | ~7.3 |
| C₃-CH₃ | ~2.6 | s | - |
| N-CH₂-CH₃ | ~1.5 | t | ~7.3 |
Note: 'm' denotes multiplet, 'q' denotes quartet, 's' denotes singlet, and 't' denotes triplet. Data is generalized from typical spectra.
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The carbon atoms of the fused benzene (B151609) ring typically resonate in the δ 110-140 ppm range. The C-3 carbon, being attached to a nitrogen and part of the pyrazole (B372694) ring, along with the bridgehead carbon C-7a, often appear downfield. rsc.org
The ethyl group carbons are observed with the methylene (-CH₂) carbon appearing at a lower field than the methyl (-CH₃) carbon. The C-3 methyl group carbon signal is found in the upfield region of the spectrum, consistent with a methyl group attached to an sp²-hybridized carbon. rsc.org
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Heterocyclic Carbons | 108 - 142 |
| N-CH₂-CH₃ | ~42 |
| N-CH₂-CH₃ | ~15 |
| C₃-CH₃ | ~12 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
To unambiguously assign proton and carbon signals and to confirm the regiochemistry of substitution, two-dimensional (2D) NMR experiments are employed. beilstein-journals.org Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable. For instance, an HMBC experiment on an N-1 substituted indazole like this compound would show a correlation between the protons of the N-1 ethyl group and the C-7a carbon of the indazole ring. beilstein-journals.orgnih.gov This correlation is a definitive marker for N-1 alkylation. Other techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, aiding in the complete assignment of the NMR spectra. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The region between 1450 and 1620 cm⁻¹ is characterized by C=C and C=N stretching vibrations of the aromatic and pyrazole rings. The aliphatic C-H stretching vibrations of the ethyl and methyl groups appear in the 2850-2990 cm⁻¹ region. rsc.orgnist.gov The absence of a broad N-H stretching band around 3100-3500 cm⁻¹ confirms the substitution at the N-1 position.
Table 3: Key IR Absorption Bands for N-Substituted Indazoles
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 2990 |
| C=C and C=N Ring Stretching | 1450 - 1620 |
| C-H Bending | 1350 - 1480 |
| Aromatic C-H Out-of-Plane Bending | 740 - 770 |
Source: Generalized data from spectroscopic studies of N-substituted indazoles. rsc.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of indazole derivatives is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic system. researchgate.net The position and intensity of these bands are influenced by the substitution pattern and the solvent used. For N-alkylated indazoles, the spectra typically show multiple absorption maxima in the ultraviolet region, generally below 350 nm. science-softcon.descience-softcon.debiointerfaceresearch.com The specific λ_max values for this compound depend on the solvent's polarity. biointerfaceresearch.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (160.22 g/mol ).
A characteristic fragmentation pathway for N-ethyl indazoles involves the loss of a methyl radical (CH₃•) from the ethyl group, leading to a significant [M-15]⁺ fragment. Another common fragmentation is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a fragment corresponding to 3-methyl-1H-indazole. rsc.orgmiamioh.edu Further fragmentation of the indazole ring can also occur.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 132 | [M - C₂H₄]⁺ |
Note: Fragmentation patterns are predictive and based on general principles of mass spectrometry for related structures. rsc.orgnih.gov
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction of this compound and its Derivatives
Detailed crystallographic studies have been performed on derivatives such as N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione. nih.govresearchgate.netnih.gov
For instance, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide reveals a triclinic crystal system with a P-1 space group. nih.govresearchgate.net The indazole ring system in this molecule is nearly planar, and the dihedral angle between this plane and the benzene ring of the methoxybenzenesulfonamide moiety is 89.05 (7)°. nih.govresearchgate.net
In the case of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, the compound crystallizes in a triclinic system with a P1 space group. nih.govresearchgate.net The indazole ring system is largely planar, with a maximum deviation of 0.012 (1) Å. nih.govresearchgate.net The dihedral angle between the indazole plane and the pyran-2,4-dione ring is 54.03 (6)°. nih.govnih.gov
A summary of the crystallographic data for these derivatives is presented in the table below.
| Crystal Data | N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.govresearchgate.net | 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione nih.govresearchgate.net |
| Molecular Formula | C15H14ClN3O3S | C18H17N3O3 |
| Molecular Weight | 351.80 | 323.35 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P1 |
| a (Å) | 8.2023 (1) | 6.7708 (11) |
| b (Å) | 10.6312 (2) | 10.5761 (17) |
| c (Å) | 10.8957 (2) | 11.9643 (17) |
| α (°) | 117.523 (1) | 88.239 (9) |
| β (°) | 93.095 (1) | 81.123 (9) |
| γ (°) | 103.166 (1) | 79.140 (9) |
| Volume (ų) | 806.36 (2) | 831.3 (2) |
| Z | 2 | 2 |
| Calculated Density (Mg m⁻³) | 1.449 | 1.292 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 | 296 |
| Reflections Collected | 20115 | Not Reported |
| Independent Reflections | 4526 | Not Reported |
| R-factor | 0.038 | Not Reported |
Solid-State Structural Investigations
Solid-state structural investigations, which include the analysis of intermolecular interactions and crystal packing, are essential for understanding the physical properties of a compound.
In the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating R2²(8) loops. nih.govresearchgate.net These dimers are further connected into chains along the nih.gov direction by C—H⋯O interactions. nih.govresearchgate.net
For 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, an intramolecular N—H⋯O hydrogen bond results in the formation of an S(6) ring. nih.govnih.gov Furthermore, the same hydrogen atom is involved in an intermolecular N—H⋯O hydrogen bond, which leads to the formation of an inversion dimer. nih.govnih.gov These dimers are interconnected by weak C—H⋯O contacts, ultimately building a three-dimensional network. nih.govnih.gov The molecular packing of a related compound, 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is characterized by a significant number of polar N-H…N and N-H…S hydrogen bonds that link the molecules in a complex arrangement. mdpi.com
These examples from derivative structures highlight the importance of hydrogen bonding and other non-covalent interactions in defining the solid-state architecture of indazole-containing compounds.
Chromatographic Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly valuable for the analysis of indazole derivatives.
While specific HPLC or GC analytical methods for this compound are not readily found in scientific literature, the general applicability of these techniques to the indazole class is well-established. For instance, a closely related analog, 3-methyl-1-phenyl-1H-indazole, has been characterized using gas chromatography-mass spectrometry (GC-MS). rsc.org The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at m/z 208, with significant fragments observed at m/z 193, 167, 139, 104, and 77. rsc.org This fragmentation pattern is characteristic and can be used for its identification.
The general approach for analyzing indazole derivatives by GC-MS often involves an electron ionization energy of 70 eV. rsc.org The resulting fragmentation patterns provide a molecular fingerprint that is invaluable for structural elucidation and identification in complex mixtures. The separation is typically achieved on a capillary column, such as one with a 5% phenyl 95% dimethylpolysiloxane stationary phase.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For a compound like 1-ethyl-3-methyl-1H-indazole, DFT studies would provide fundamental information about its stability, reactivity, and electronic characteristics. Such studies are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
The electronic structure of a molecule is intimately linked to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, particularly the pyrazole (B372694) moiety. The LUMO, conversely, would also be distributed across the aromatic system, representing the most favorable region for receiving an electron. The spatial distribution of these orbitals is crucial for predicting the outcomes of chemical reactions. In related indazole derivatives, the HOMO and LUMO are often found to be spread across the entire indazole core, indicating a delocalized π-system. nih.gov
A hypothetical FMO analysis for this compound would likely reveal the following:
| Orbital | Description | Predicted Localization |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the indazole ring, with significant contributions from the nitrogen and carbon atoms of the pyrazole moiety. |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the fused bicyclic system of the indazole core. |
This table is predictive and based on general principles of FMO theory as applied to similar heterocyclic systems.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. researchgate.net
For indazole derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents. While specific values for this compound are not available, studies on similar compounds show that the introduction of alkyl groups can subtly modulate this energy gap. nih.gov Theoretical calculations for related molecules have reported energy gaps in the range of 4-5 eV. nih.govyoutube.com
A hypothetical comparison of the HOMO-LUMO energy gap for this compound could be presented as follows:
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| This compound | Predicted Value | Predicted Value | Predicted Value |
| Related Indazole Derivative | -6.2 | -1.5 | 4.7 |
This table includes hypothetical predicted values for this compound to illustrate the concept. The values for the related indazole derivative are representative examples from the literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.comufla.br The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net
In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons. The hydrogen atoms of the ethyl and methyl groups, as well as those on the benzene (B151609) ring, would exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. These descriptors provide a more quantitative understanding of the molecule's chemical behavior.
Key quantum chemical descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
For this compound, these parameters would be calculated using the energies of the frontier molecular orbitals. While the exact values are not available, the general trends observed in other indazole derivatives suggest that it would be a moderately reactive molecule with both electron-donating and electron-accepting capabilities. nih.govyoutube.com
| Descriptor | Formula | Predicted Qualitative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |
| Chemical Softness (S) | 1/(2η) | Moderate |
| Electrophilicity Index (ω) | χ2/(2η) | Moderate |
This table presents the formulas for calculating quantum chemical descriptors and their predicted qualitative values for this compound based on general chemical principles.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational dynamics and stability of molecules.
For a flexible molecule like this compound, which possesses rotatable bonds in the ethyl group, MD simulations can be employed to explore its conformational landscape and determine the most stable conformations. The simulations would reveal the preferred orientations of the ethyl group relative to the indazole ring and the energy barriers between different conformations.
A typical MD simulation would place the molecule in a simulated environment (e.g., in a solvent box) and track the atomic trajectories over time. Analysis of these trajectories would provide information on bond lengths, bond angles, and dihedral angles, helping to characterize the molecule's flexibility and structural stability. While specific MD studies on this compound are lacking, research on other 1H-indazole analogs has utilized MD simulations to understand their dynamic behavior and interactions within biological systems.
Synthetic Applications and Chemical Utility of 1 Ethyl 3 Methyl 1h Indazole Scaffolds
Indazole as a Versatile Heterocyclic Synthon
The indazole nucleus is a privileged scaffold in chemical synthesis, largely due to its versatile reactivity and the multiple sites available for modification. chim.itnih.gov As a synthon, or synthetic building block, its utility stems from the ability to selectively functionalize the nitrogen and carbon atoms of the heterocyclic ring. The indazole structure typically exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.govresearchgate.net This tautomerism influences the regioselectivity of substitution reactions, particularly at the nitrogen atoms.
The functionalization of the indazole core is often a gateway to a vast array of derivatives. researchgate.net Key strategies include:
N-Functionalization: The N1 position of the indazole ring can be readily alkylated or arylated. For instance, in the case of the title compound, an ethyl group is attached at the N1 position. This substitution not only blocks one of the reactive nitrogen sites but can also influence the electronic properties and solubility of the molecule.
C3-Halogenation: The C3 position is a primary site for introducing functionality. Halogenation, particularly iodination and bromination, is a common first step. chim.it This is often achieved using reagents like N-iodosuccinimide (NIS) or bromine under various conditions. The resulting 3-haloindazoles are crucial intermediates for subsequent metal-catalyzed cross-coupling reactions. chim.it
[3+2] Cycloaddition Reactions: A powerful method for constructing the indazole ring itself involves the [3+2] cycloaddition of a benzyne (B1209423) intermediate with a diazo compound. orgsyn.orgorgsyn.org This approach allows for the formation of the core scaffold with substituents already in place, which can then be further modified. For example, the reaction of benzyne with ethyl diazoacetate leads to an indazole with an ester group at the C3 position, which can be used for further synthetic transformations. orgsyn.orgorgsyn.org
C-H Activation/Amination: Modern synthetic methods have enabled the direct functionalization of C-H bonds. Direct aryl C-H amination of ketone hydrazones using oxidants like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) provides an efficient, metal-free route to constructing the indazole ring system. nih.gov
The ability to perform these transformations selectively makes the indazole scaffold a highly adaptable synthon for building a diverse library of compounds for various applications. nih.govnih.gov
Development of Complex Indazole Architectures
The foundational reactions performed on the indazole nucleus serve as a platform for assembling more intricate and complex molecular structures. The 1-ethyl-3-methyl-1H-indazole scaffold, or its halogenated precursors, can be elaborated into polycyclic or highly substituted systems through strategic, often multi-step, synthetic sequences.
Transition-metal-catalyzed cross-coupling reactions are paramount in this endeavor. researchgate.net Reactions such as the Suzuki, Stille, and Negishi couplings are extensively used to forge new carbon-carbon and carbon-heteroatom bonds, primarily at the C3 position of the indazole ring.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling for Indazole Functionalization
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki Coupling | 3-Iodo-1H-indazole derivative, Arylboronic acid | PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O | 3-Aryl-1H-indazole derivative nih.gov |
| Stille Coupling | Ethyl (3-iodo-1H-indazol-1-yl)acetate, Heteroarylstannane | Pd(PPh₃)₄, Dioxane | 3-Heteroaryl-1-functionalized-1H-indazole researchgate.net |
A common strategy begins with a halogenated indazole, such as 3-iodo-1H-indazole, which can be N-alkylated to form a substrate like 1-ethyl-3-iodo-1H-indazole. This intermediate can then undergo a Suzuki coupling with various arylboronic acids to introduce a wide range of substituents at the C3 position, yielding complex 3-aryl-1-ethyl-1H-indazoles. nih.gov Similarly, Stille couplings with heteroarylstannanes can attach diverse heterocyclic moieties, such as pyrrole (B145914) or thiazole (B1198619) rings, to the indazole core. researchgate.net
Beyond simple biaryl systems, these methods enable the construction of more elaborate architectures. For example, the [3+2] cycloaddition of benzyne with 3-diazoindolin-2-ones can produce complex spirooxindoles containing an indazole moiety. orgsyn.org These spiro-fused systems represent a significant increase in molecular complexity, linking the indazole scaffold to other important heterocyclic structures. The ability to build such diverse and complex architectures underscores the synthetic power derived from the fundamental reactivity of the indazole ring.
Advanced Functionalization for Materials Science Applications
While much of the focus on indazole chemistry is driven by pharmaceutical applications, the unique electronic and photophysical properties of the indazole scaffold have also made it a target for materials science research. chim.itbloomtechz.com By strategically modifying the indazole core, researchers can fine-tune its properties for use in organic electronics, catalysts, and polymers. bloomtechz.com
The extended π-system of the indazole ring, combined with its ability to participate in strong intermolecular interactions, makes it an attractive component for organic electronic materials. bloomtechz.com Functionalization allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Introducing electron-donating or electron-withdrawing groups at various positions on the indazole ring can alter the emission wavelength and quantum efficiency of the resulting materials.
Furthermore, indazole derivatives can serve as ligands for creating metal complexes with specific catalytic properties. bloomtechz.com The nitrogen atoms of the indazole ring can coordinate to metal centers, and by modifying the substituents on the ring, one can adjust the steric and electronic environment around the metal. This tuning is crucial for developing catalysts with high efficiency and selectivity for specific organic transformations, such as cross-coupling reactions or asymmetric synthesis. bloomtechz.com
Table 2: Applications of Functionalized Indazoles in Materials Science
| Application Area | Functionalization Strategy | Resulting Property/Use |
|---|---|---|
| Organic Electronics | Attachment of aromatic/heteroaromatic groups at C3/N1 | Tuning of HOMO/LUMO levels for optoelectronic devices bloomtechz.com |
| Catalysis | Synthesis of indazole-based ligands (e.g., tris(indazolyl)borates) | Formation of metal complexes for catalysis in organic reactions bloomtechz.comresearchgate.net |
The development of materials like 6-(ethylthio)methyl-tris(indazolyl)borate ligands, which act as tripodal anchors for molecular motors, showcases the sophisticated application of functionalized indazoles in advanced materials and nanotechnology. researchgate.net The synthesis of these specialized molecules relies on the fundamental chemical utility of the indazole scaffold, demonstrating its versatility beyond the realm of life sciences.
Future Research Directions in Indazole Chemistry
Emerging Methodologies in Indazole Synthesis
The development of novel synthetic routes to the indazole core is paramount for advancing drug discovery and materials science. ingentaconnect.com While traditional methods have been effective, the focus is shifting towards more sustainable, efficient, and versatile strategies.
Recent years have seen a surge in the use of transition-metal-catalyzed reactions for indazole synthesis, with metals like rhodium and copper playing a key role in C-H activation and annulation sequences. mdpi.com These methods offer a direct and atom-economical approach to constructing the indazole ring system. For instance, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes has been established as a facile route to 1H-indazoles. mdpi.com Future work will likely focus on expanding the scope of these catalytic systems, exploring cheaper and more abundant metals, and developing enantioselective variations to access chiral indazole derivatives.
Photochemical and electrochemical methods are also emerging as powerful tools for indazole synthesis. doaj.org These approaches offer mild reaction conditions and unique reactivity patterns, often proceeding through radical pathways. The use of visible light photocatalysis, for example, allows for the C3-functionalization of 2H-indazoles with high regioselectivity. rsc.org Further research in this area will likely involve the development of new photosensitizers and electrochemical setups to broaden the range of accessible indazole derivatives and improve reaction efficiency.
One-pot and multicomponent reactions are gaining traction for their ability to construct complex indazole-containing molecules in a single synthetic operation. mdpi.com These strategies are highly convergent and minimize waste, aligning with the principles of green chemistry. The development of novel multicomponent reactions that allow for the introduction of multiple points of diversity around the indazole core will be a key area of future research.
A summary of emerging synthetic methodologies is presented in the table below.
| Methodology | Key Features | Potential Future Directions |
| Transition-Metal Catalysis | C-H activation, annulation, high efficiency. mdpi.com | Use of earth-abundant metals, enantioselective catalysis. |
| Photochemistry/Electrochemistry | Mild conditions, radical pathways, unique reactivity. doaj.org | Development of new photosensitizers and electrochemical cells. |
| One-Pot/Multicomponent Reactions | High convergence, reduced waste, increased complexity. mdpi.com | Design of novel multicomponent reactions for greater diversity. |
Integration of Computational and Experimental Approaches for Chemical Discovery
The synergy between computational chemistry and experimental work is revolutionizing the field of chemical discovery, and indazole chemistry is no exception. acs.org This integrated approach accelerates the design and optimization of synthetic routes and the prediction of molecular properties, ultimately reducing the time and cost of drug development. steeronresearch.comyoutube.com
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms and predicting the regioselectivity of indazole functionalization. pnrjournal.com For instance, DFT studies have been used to understand the factors controlling the N1- versus N2-alkylation of the indazole ring, providing insights that guide the choice of reaction conditions to favor the desired isomer. beilstein-journals.org Future applications of DFT will likely involve the study of more complex catalytic cycles and the prediction of the properties of novel indazole-based materials. pnrjournal.com
The interplay between computational and experimental techniques is summarized in the table below.
| Computational Technique | Application in Indazole Chemistry | Future Outlook |
| Density Functional Theory (DFT) | Mechanistic elucidation, regioselectivity prediction. pnrjournal.com | Modeling complex catalytic systems, predicting material properties. |
| Molecular Docking/Dynamics | Virtual screening, binding mode prediction, rational drug design. researchgate.netopenmedicinalchemistryjournal.com | Integration with AI/ML for enhanced predictive accuracy. patsnap.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure. patsnap.com | Development of more robust and predictive QSAR models. |
Untapped Reactivity and Functionalization Pathways for Indazole Systems
While the functionalization of the indazole ring has been extensively studied, there remain untapped avenues of reactivity that hold the potential for the discovery of novel chemical transformations and the synthesis of new molecular architectures. chim.it
The direct C-H functionalization of the indazole core, particularly at positions other than C3, remains a significant challenge. researchgate.netrsc.org Developing new directing groups and catalytic systems that can selectively activate specific C-H bonds on the benzene (B151609) ring of the indazole will open up new possibilities for late-stage functionalization. researchgate.netrsc.org This would allow for the rapid diversification of indazole-based drug candidates.
The exploration of the indazole ring as a directing group in transition-metal-catalyzed reactions is another promising area. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to a metal center, directing a C-H activation event at a specific position on a tethered substrate. rsc.org This strategy has been used for the ortho-C2'-H functionalization of 2-aryl-2H-indazoles and could be extended to other transformations. rsc.org
The reactivity of the indazole N-oxide and related derivatives is an area that has been relatively underexplored. These compounds could serve as precursors for a variety of functionalization reactions, including cycloadditions and rearrangements, leading to novel heterocyclic systems.
Furthermore, the development of methods for the C3-functionalization of 1H-indazoles that avoid the need for N-protection is highly desirable, as it would streamline synthetic sequences. mdpi.com While some progress has been made in this area, the direct C3-arylation of unprotected 1H-indazole often requires challenging reaction conditions. mdpi.com
Future research will also likely focus on the development of novel ring-opening and ring-expansion reactions of the indazole core, providing access to new heterocyclic scaffolds that are not readily accessible by other means.
A summary of untapped reactivity and functionalization pathways is presented in the table below.
| Area of Research | Description | Potential Impact |
| Selective C-H Functionalization | Targeting specific C-H bonds on the benzene portion of the indazole ring. researchgate.net | Rapid diversification of lead compounds. |
| Indazole as a Directing Group | Utilizing the indazole nitrogen atoms to direct remote C-H activation. rsc.org | Access to novel functionalized molecules. |
| Reactivity of Indazole Derivatives | Exploring the chemistry of N-oxides and other activated forms of indazole. | Synthesis of new heterocyclic systems. |
| Direct C3-Functionalization | Developing methods for the functionalization of unprotected 1H-indazoles. mdpi.com | More efficient synthetic routes. |
Q & A
Q. What synthetic routes are optimal for preparing 1-Ethyl-3-methyl-1H-indazole, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via alkylation of 1H-indazole using ethyl and methyl halides in a stepwise manner. Key steps include:
- Alkylation : React 1H-indazole with ethyl iodide (1.2 eq) in DMF using K₂CO₃ as a base at 80°C for 12 hours.
- Second Alkylation : Introduce methyl iodide (1.1 eq) under similar conditions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 8:2) to isolate the product. Confirm purity via HPLC (≥98%) and characterize using -NMR (e.g., δ 1.45 ppm for ethyl CH₃, δ 2.55 ppm for methyl CH₃) .
Q. How can structural characterization of this compound be performed effectively?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR. For example, the ethyl group appears as a triplet (δ 1.45 ppm) and quartet (δ 4.20 ppm), while the methyl group resonates as a singlet (δ 2.55 ppm).
- X-ray Crystallography : Resolve bond lengths (e.g., C3-N1 = 1.34 Å) and angles (e.g., N1-C3-C4 = 120.5°) to confirm regioselective alkylation. Compare with analogous indazole derivatives .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Optimize solubility using mixed solvents:
- Ethanol/Water : Dissolve the compound in hot ethanol (70°C) and slowly add water until cloudiness appears. Cool to 4°C for crystal formation.
- Hexane/Ethyl Acetate : Use a 7:3 ratio for high-purity crystals. Monitor crystal morphology via polarized light microscopy .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP):
Q. How do substituents on the indazole ring influence bioactivity, and how can SAR studies be designed?
- Methodological Answer : Conduct systematic SAR by synthesizing analogs (e.g., 3-fluoro, 5-nitro derivatives) and testing against target enzymes (e.g., kinases):
- Synthesis : Use Suzuki coupling for aryl substitutions.
- Assays : Measure IC₅₀ values in enzymatic assays (e.g., PKA inhibition). Correlate electron-withdrawing groups (e.g., -NO₂) with increased binding affinity. Tabulate
| Substituent | Position | IC₅₀ (μM) |
|---|---|---|
| -CH₃ | 3 | 12.5 |
| -NO₂ | 5 | 3.8 |
| -F | 3 | 8.2 |
Q. How can contradictions in experimental vs. theoretical thermochemical data be resolved?
- Methodological Answer : Address discrepancies via:
- High-Level Calculations : Perform CCSD(T)/CBS (complete basis set) to refine atomization energies.
- Experimental Validation : Use calorimetry (e.g., bomb calorimeter) to measure enthalpy of formation. For example, DFT-predicted ΔHf may deviate by ±2.4 kcal/mol; adjust functionals (e.g., M06-2X) for better accuracy .
Q. What strategies optimize the regioselectivity of alkylation in 1H-indazole derivatives?
- Methodological Answer : Control regiochemistry using directing groups or metal catalysis:
- Directing Groups : Introduce a temporary -SO₂Ph group at N1 to favor C3 alkylation. Remove via hydrolysis post-reaction.
- Palladium Catalysis : Employ Pd(OAc)₂ with ligands (e.g., XPhos) to achieve >90% C3 selectivity. Monitor via -NMR tracking of intermediate complexes .
Data Contradiction Analysis
Q. Why do crystallographic bond lengths differ from DFT predictions for this compound?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
